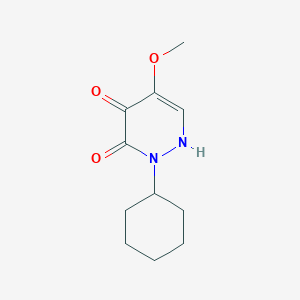
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone, also known as CHMP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of the enzyme ribonucleotide reductase, which plays a crucial role in DNA synthesis. CHMP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone acts as a competitive inhibitor of ribonucleotide reductase, binding to the enzyme's active site and preventing the conversion of nucleotides into deoxynucleotides. This inhibition disrupts the balance of dNTPs, leading to DNA damage and cell cycle arrest.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has also been found to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit neuroprotective properties, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone as a research tool is its potent inhibition of ribonucleotide reductase. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, the use of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone in lab experiments is limited by its toxicity and low solubility, which can make it difficult to administer at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone. One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase, which could have greater efficacy and fewer side effects than 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone. Additionally, the neuroprotective properties of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms underlying these effects and to develop effective therapeutic strategies.
Synthesemethoden
The synthesis of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone involves the reaction of 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone with a suitable reagent, such as thionyl chloride or phosphorus oxychloride. The resulting product can be further purified using column chromatography or recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been extensively studied for its potential use in cancer therapy. Ribonucleotide reductase is a key enzyme involved in the production of DNA, and its inhibition by 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-cyclohexyl-4-hydroxy-5-methoxy-3(2H)-pyridazinone has been found to exhibit anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-cyclohexyl-5-methoxy-1H-pyridazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-16-9-7-12-13(11(15)10(9)14)8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHJCJJQZFFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNN(C(=O)C1=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5659632.png)
![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)
![2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine](/img/structure/B5659650.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5659656.png)
![4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5659665.png)
![N-(cyclohexylmethyl)-2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]acetamide](/img/structure/B5659669.png)
![2-(dimethylamino)-N,4-dimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-5-pyrimidinecarboxamide](/img/structure/B5659671.png)
![1-[4-(methylthio)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5659677.png)
![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5659683.png)
![N-{1-methyl-2-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5659691.png)
![(1S*,5R*)-6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659699.png)
![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5659703.png)